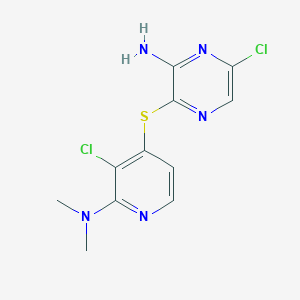![molecular formula C10H13BClNO4 B14042226 2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)
2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL is a benzoxaborole derivative Benzoxaboroles are a class of boron-containing compounds known for their unique chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoxaborole core: This can be achieved through the reaction of a suitable phenol derivative with boronic acid or boronic ester under acidic conditions.
Introduction of the aminomethyl group: This step involves the reaction of the benzoxaborole intermediate with formaldehyde and ammonia or an amine under reductive amination conditions.
Hydroxyethoxy group addition: This step involves the reaction of the chlorinated intermediate with ethylene glycol under basic conditions to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Products may include ketones or aldehydes depending on the specific oxidizing agent and conditions used.
Reduction: Products may include dechlorinated compounds or fully reduced hydrocarbons.
Substitution: Products will vary based on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent.
Biological Research: The compound can be used as a tool to study biological processes involving boron-containing molecules and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL involves its interaction with specific molecular targets. In the case of its antifungal activity, it is believed to inhibit the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in fungi . This inhibition disrupts protein synthesis, leading to the death of the fungal cells. The compound may also interact with other enzymes or receptors, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Another benzoxaborole derivative with antifungal activity.
2-(N,N-Dimethylamino)ethylamide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] amphotericin B: A conjugate with enhanced antifungal properties.
Uniqueness
3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO[C][1,2]OXABOROL-1(3H)-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl, chloro, and hydroxyethoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H13BClNO4 |
|---|---|
Poids moléculaire |
257.48 g/mol |
Nom IUPAC |
2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
InChI |
InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2 |
Clé InChI |
DJUOWOXTPXUHDQ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)




![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)



